molecular formula C29H27N5OS2 B11178048 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[4-(diphenylmethyl)piperazin-1-yl]pyrimidin-4(3H)-one

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[4-(diphenylmethyl)piperazin-1-yl]pyrimidin-4(3H)-one

Cat. No.: B11178048
M. Wt: 525.7 g/mol
InChI Key: IKCJXQSTJQCNNR-UHFFFAOYSA-N
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Description

6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a benzothiazole moiety, a piperazine ring, and a dihydropyrimidinone core

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .

Scientific Research Applications

6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The benzothiazole moiety is known to interact with various biological targets, contributing to the compound’s overall activity .

Properties

Molecular Formula

C29H27N5OS2

Molecular Weight

525.7 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-4-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C29H27N5OS2/c35-26-19-23(20-36-29-31-24-13-7-8-14-25(24)37-29)30-28(32-26)34-17-15-33(16-18-34)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,19,27H,15-18,20H2,(H,30,32,35)

InChI Key

IKCJXQSTJQCNNR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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